N-benzyl-N-ethylsulfamoyl chloride
Description
Contextualization of Sulfamoyl Chlorides as Key Synthetic Building Blocks in Organic Synthesis
Sulfamoyl chlorides are a class of organosulfur compounds characterized by the presence of a sulfamoyl chloride functional group (-SO₂N(R)R'). They are recognized as pivotal synthetic intermediates in organic synthesis, primarily serving as precursors for the introduction of the sulfamide (B24259) moiety into a wide array of molecules. Their reactivity stems from the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. This reactivity allows for the formation of sulfonamides through reactions with primary and secondary amines.
The synthesis of sulfamoyl chlorides can be achieved through various methods. A common approach involves the reaction of a secondary amine with sulfuryl chloride. The in situ generation of sulfamoyl chlorides from an amine and sulfuric chloride for use in palladium-catalyzed Suzuki–Miyaura coupling reactions has also been reported, providing a pathway to diverse sulfonamides. rsc.org Furthermore, improved and safer preparative methods for creating nonsymmetrical sulfamides often proceed via sulfamoyl chloride intermediates. sigmaaldrich.com The versatility of sulfamoyl chlorides as building blocks is underscored by their application in the synthesis of complex molecules, including those with potential herbicidal properties. nist.gov
Significance of the Sulfamoyl Moiety in Advanced Molecular Design
The sulfamoyl group (a part of the larger sulfonamide group) is of considerable importance in the field of medicinal chemistry and advanced molecular design. vynova-group.comchemicalbook.com Its inclusion in a molecule can significantly influence its physicochemical and biological properties. The sulfur atom in the sulfonyl group is in a high oxidation state (SVI), contributing to the chemical stability and resistance to metabolic degradation of the parent molecule. chemicalbook.com
The sulfonyl group can act as a hydrogen bond acceptor, which can facilitate strong interactions with biological targets such as enzymes and receptors. atamanchemicals.com This ability to form hydrogen bonds is a key factor in the design of therapeutic agents. chemicalbook.com The sulfamoyl moiety is a common feature in a number of approved drugs, highlighting its value in creating pharmacologically active compounds. vynova-group.comchemicalbook.com Its role as a bioisostere for other functional groups like amides and carboxylates allows for the fine-tuning of a drug candidate's properties to enhance efficacy and pharmacokinetic profiles. atamanchemicals.com The structural rigidity and specific conformations that the sulfonyl group can impart on a molecule are also crucial for fitting into the active sites of biological targets. chemicalbook.com
Overview of Substituted Sulfamoyl Chlorides in Contemporary Chemical Literature
Substituted sulfamoyl chlorides are a diverse family of reagents, with the substituents on the nitrogen atom dictating the specific properties and applications of the molecule. The literature describes a wide range of these compounds, from simple alkyl-substituted variants like methylsulfamoyl chloride to more complex structures. sigmaaldrich.combldpharm.com For instance, the activation of sulfamoyl chlorides for the regioselective sulfamoyl-oximation of alkenes has been explored, demonstrating a modern application of this class of compounds in a photocatalyst-free manner. bldpharm.com
The utility of sulfamoyl chlorides extends to their use as coupling partners. However, challenges such as the strong electron-withdrawing nature of the sulfonyl group, which can lead to desulfonylation, have been noted. rsc.org Research continues to address these challenges, for example, through the development of palladium-catalyzed three-component synthesis of sulfonamides using in situ generated sulfamoyl chlorides. rsc.org The specific compound of interest, N-benzyl-N-ethylsulfamoyl chloride, belongs to this class of disubstituted sulfamoyl chlorides, featuring both an ethyl and a benzyl (B1604629) group attached to the nitrogen atom.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | benzyl(ethyl)sulfamoyl chloride | sigmaaldrich.com |
| CAS Number | 1152562-19-0 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₂ClNO₂S | sigmaaldrich.com |
| Molecular Weight | 233.72 g/mol | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-ethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCKRCHZHGOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl N Ethylsulfamoyl Chloride and Its Derivatives
General Approaches to Sulfamoyl Chloride Synthesis
The foundational methods for creating the sulfamoyl chloride moiety involve several distinct chemical strategies, each with its own advantages and applications.
Preparation from Amines and Sulfuryl Chloride
A direct and widely used method for the synthesis of sulfamoyl chlorides involves the reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂). This reaction is typically performed in an inert solvent at low temperatures to control its exothermic nature. The amine nucleophilically attacks the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the N-S bond. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.
The versatility of this method allows for the preparation of a wide range of N-substituted sulfamoyl chlorides by simply varying the starting amine. For the synthesis of N-benzyl-N-ethylsulfamoyl chloride, N-benzylethylamine would be the requisite starting amine.
Oxidative Chlorination Routes for Sulfonyl Chloride Analogs and Relevance to Sulfamoyl Chlorides
Oxidative chlorination is a powerful method for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials like thiols, disulfides, and thioacetates. organic-chemistry.orgresearchgate.net This approach is also relevant to the synthesis of sulfamoyl chlorides, as the resulting sulfonyl chlorides can be further reacted with amines to yield the desired products.
Various reagent systems have been developed for oxidative chlorination, including:
Hydrogen Peroxide and Thionyl Chloride: The combination of H₂O₂ and SOCl₂ serves as a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org
N-Chlorosuccinimide (NCS): NCS, in combination with dilute hydrochloric acid or tetrabutylammonium chloride and water, can effectively oxidize thiols to sulfonyl chlorides. organic-chemistry.org
Sodium Chlorite (NaClO₂): This reagent enables a safe and environmentally friendly synthesis of diverse sulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org
These methods generate sulfonyl chlorides that can then be coupled with amines, providing an indirect but effective route to sulfamoyl chlorides. The choice of method often depends on the stability of the substrate and the desired scale of the reaction.
Sulfonation Strategies for Precursor Synthesis
Sulfonation strategies are crucial for preparing the necessary precursors for sulfamoyl chloride synthesis. For instance, arenesulfonyl chlorides are often synthesized via electrophilic aromatic substitution using chlorosulfonic acid. While not a direct route to N-substituted sulfamoyl chlorides, this method provides the foundational sulfonyl chloride structure that can be subsequently modified.
Another relevant strategy involves the reaction of sulfonic acids or their salts with chlorinating agents. researchgate.netorganic-chemistry.org Reagents like cyanuric chloride or 2,4,6-trichloro-1,3,5-triazine can convert sulfonic acids to their corresponding sulfonyl chlorides under neutral conditions. researchgate.net These sulfonyl chlorides can then be reacted with the appropriate amine to produce the target sulfamoyl chloride.
Specific Synthetic Routes for this compound
The synthesis of the specific compound, this compound, leverages both general principles and tailored strategies that accommodate the benzyl (B1604629) and ethyl substituents.
Alkylation and Sulfonylation Strategies Utilizing Benzyl Chloride and Related Amine Precursors
A key strategy for synthesizing this compound involves the use of benzyl chloride as an alkylating agent. organic-chemistry.org This can be approached in a stepwise manner. First, a primary amine, such as ethylamine, can be reacted with sulfuryl chloride to form N-ethylsulfamoyl chloride. Subsequent N-alkylation with benzyl chloride in the presence of a base would yield the desired product.
Alternatively, the precursor N-benzylethylamine can be synthesized first. This can be achieved through the reductive amination of benzaldehyde with ethylamine or by the direct alkylation of ethylamine with benzyl chloride. Once N-benzylethylamine is obtained, it can be reacted with sulfuryl chloride or another suitable sulfonylating agent to produce this compound. The reaction of N-silylated amines with sulfonyl chlorides has also been shown to be an efficient method for preparing sulfonamides and could be adapted for this synthesis. nih.gov
Table 1: Comparison of General Synthetic Methods for Sulfamoyl Chlorides
| Method | Starting Materials | Key Reagents | Advantages | Considerations |
| Direct Sulfamoylation | Primary/Secondary Amine | Sulfuryl Chloride (SO₂Cl₂) | Direct, versatile | Exothermic, requires base |
| Oxidative Chlorination | Thiols, Disulfides | H₂O₂/SOCl₂, NCS, NaClO₂ | Utilizes various sulfur sources | Indirect route, two steps |
| From Sulfonic Acids | Sulfonic Acids/Salts | Cyanuric Chloride, PCl₅ | Starts from stable precursors | Requires prior synthesis of sulfonic acid |
| Sandmeyer-Type Reaction | Anilines | DABSO, Cu catalyst | Good for aryl derivatives | Limited to aniline precursors |
Table 2: Potential Specific Routes to this compound
| Route | Step 1 | Step 2 |
| Route A | Reaction of N-benzylethylamine with sulfuryl chloride. | - |
| Route B | Reaction of ethylamine with sulfuryl chloride to form N-ethylsulfamoyl chloride. | N-alkylation with benzyl chloride. |
| Route C | Synthesis of N-benzylethylamine from ethylamine and benzyl chloride. | Reaction with sulfuryl chloride. |
Strategic Introduction of the N-Benzyl-N-Ethylsulfamoyl Moiety in Multi-Step Synthesis
The integration of the N-benzyl-N-ethylsulfamoyl group into larger molecular frameworks is a critical step in the synthesis of various target compounds. This process often involves multi-step sequences where the sulfamoyl chloride is introduced strategically to build molecular complexity.
Sequential Functionalization Approaches
Sequential functionalization is a key strategy for constructing complex molecules containing the N-benzyl-N-ethylsulfamoyl moiety. This approach involves the stepwise introduction of different functional groups, allowing for precise control over the final molecular architecture. For instance, a synthetic route might begin with the formation of a primary sulfonamide, which is then sequentially alkylated. A two-step process can be employed, starting with the treatment of a sulfonyl chloride with a primary amine to form the corresponding sulfonamide. nsf.gov This intermediate can then undergo benzylation to afford the N-benzyl substituted sulfonamide. nsf.gov
This method allows for the versatile synthesis of various N-substituted sulfonamides. The weakly nucleophilic nature of the primary sulfonamide intermediate often requires conditions that favor an SN1-like reaction for the subsequent benzylation step. nsf.gov In the context of more complex structures, such as the development of imipridone derivatives, sequential functionalization reactions on terminal benzyl groups have been utilized to introduce varied "warheads" onto the core scaffold, demonstrating the adaptability of this approach. researchgate.net
Coupling Reactions with Sulfamoyl Benzoyl Chloride Derivatives
Coupling reactions represent another powerful tool for incorporating the N-benzyl-N-ethylsulfamoyl group. These reactions often involve derivatives like sulfamoyl benzoyl chlorides, which possess two reactive sites: the sulfonyl chloride and the aroyl chloride. The difference in reactivity between these two groups can be exploited for chemoselective synthesis. nih.gov
For example, in the synthesis of m-sulfamoylbenzamide analogues, the more reactive aroyl chloride can be selectively coupled with an amine at a lower temperature (e.g., 20 °C), leaving the sulfonyl chloride untouched. nih.gov A subsequent increase in temperature (e.g., to 40 °C) can then facilitate the coupling reaction with the less reactive sulfonyl chloride group, often without the need for a catalyst. nih.gov This chemoselective approach provides a high degree of control and can lead to good yields, ranging from 46% to quantitative. nih.gov
Alternative coupling strategies have also been developed. One such method involves a Chan–Lam coupling reaction between sulfamoyl azides and arylboronic acids, catalyzed by copper chloride, to synthesize unsymmetrical N-arylsulfamides. rsc.org This approach has been shown to be efficient, with good to excellent yields, and offers benefits in terms of reaction time compared to traditional methods involving sulfamoyl chlorides and amines. rsc.org
The synthesis of sulfamoyl-benzamide derivatives can also be achieved through a linear approach starting from the chlorosulfonation of benzoic acids, followed by the formation of the sulfonamide, and finally the carboxamide synthesis using standard carbodiimide coupling conditions. nih.gov
Below is a table summarizing various coupling reaction conditions for related sulfamoyl derivatives.
| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| m-(chlorosulfonyl)benzoyl chloride, Aniline, Azepane | None (stepwise temp. control) | Dichloromethane | 20 °C then 40 °C | 46% - quant. | nih.gov |
| N-benzyl-N-methyl-sulfamoyl azide, Arylboronic acids | 10 mol% Copper Chloride | Methanol | Room Temp | Good to Excellent | rsc.org |
| Sulfamoyl benzoic acids, Anilines/Amines | EDC, catalytic DMAP | DCM/DMF | Not specified | 68% - 72% | nih.gov |
| 4-methylbenzenesulfonyl chloride, Allylamine then Benzyl bromide | NaOH | Not specified | Not specified | Not specified | nsf.gov |
Purification and Isolation Techniques for this compound in Research
The purification and isolation of this compound and related sulfonyl chlorides are critical for obtaining high-purity material for subsequent reactions. Standard laboratory techniques such as flash column chromatography, crystallization, and liquid-liquid extraction are commonly employed. rsc.org
In a typical workup procedure following a synthesis, the reaction mixture is often poured into water or an ice-water mixture. orgsyn.org The product can then be extracted into an organic solvent like ethyl acetate or methylene (B1212753) chloride. rsc.orgorgsyn.org The organic phase is subsequently washed with water, a basic solution such as sodium bicarbonate to remove acidic impurities, and finally with a brine solution. orgsyn.org After drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, the solvent is removed under reduced pressure using a rotary evaporator. rsc.orgorgsyn.org
Further purification is often necessary. Flash column chromatography using silica gel is a widely used method. rsc.org The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) is crucial for achieving good separation. rsc.org Thin-layer chromatography (TLC) is used to monitor the progress of the purification. nsf.govrsc.org
Crystallization or recrystallization is another effective purification technique, particularly for solid products. orgsyn.org For instance, a product might be dissolved in a minimal amount of a hot solvent mixture (e.g., benzene and hexane) and then allowed to cool slowly, often in a refrigerator, to induce the formation of pure crystals. orgsyn.org The purified solid is then collected by filtration. orgsyn.org
For sulfonyl chlorides specifically, which can be sensitive to moisture, care must be taken to use dry solvents and glassware. rsc.org An improved process for purifying aromatic sulfonyl chlorides involves the controlled addition of water to the reaction mixture to selectively react with excess chlorosulfonic acid, followed by filtration and washing of the precipitated product. google.com
Yield Optimization and Scalability Studies in Preparation
Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial aspects for the preparation of this compound, both in research and for potential larger-scale production.
Yield optimization often involves a systematic study of reaction parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. For example, in the synthesis of benzyl chloride derivatives, a patent describes adjusting the molar ratio of the starting compound to HCl and the reaction temperature to achieve yields as high as 88%. google.com Similarly, the optimization of N-benzyl-p-chlorobenzamide synthesis involved screening different bases and solvents to improve yield. researchgate.net
The transition from a laboratory-scale batch process to a larger, scalable process presents significant challenges, including safety and environmental concerns. mdpi.com Continuous flow chemistry offers a promising solution. Flow processes, which involve pumping reagents through reactors containing immobilized reagents or catalysts, can improve safety, efficiency, and scalability. syrris.jp This methodology allows for precise control over reaction conditions and can facilitate multi-step syntheses in a continuous sequence, often leading to purer products directly from the reactor. syrris.jp A continuous system for producing aryl sulfonyl chlorides using multiple continuous stirred-tank reactors (CSTRs) has been developed, demonstrating improved spacetime yield compared to batch processes. mdpi.com
In a specific example of scaling up a batch process for an aryl sulfonyl chloride, a 250 mL flask was used with 8 equivalents of chlorosulfonic acid, and the substrate was added portion-wise while maintaining a low temperature. mdpi.com The spacetime yield for the best batch process was found to be 0.072 g mL⁻¹ h⁻¹, whereas the optimized flow chemistry process achieved a spacetime yield of 0.139 g mL⁻¹ h⁻¹. mdpi.com This highlights the significant improvements in production efficiency that can be gained through modern synthesis technologies.
The table below shows a comparison of batch versus flow chemistry for a generic aryl sulfonyl chloride synthesis.
| Parameter | Optimized Batch Process (SU-2) | Continuous Flow Process (Run 4) | Reference |
| Production Amount | ~65 g | 500 g | mdpi.com |
| Time | 6.5 hours | 12 hours | mdpi.com |
| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |
Reactivity and Reaction Mechanisms of N Benzyl N Ethylsulfamoyl Chloride
Electrophilic Characteristics of the Sulfamoyl Chloride Group
The sulfamoyl chloride functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and a chlorine atom. This arrangement makes sulfamoyl chlorides, including N-benzyl-N-ethylsulfamoyl chloride, highly reactive electrophiles. fiveable.me The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient and thus susceptible to attack by nucleophiles.
The chlorine atom in a sulfamoyl chloride is a good leaving group, which facilitates nucleophilic substitution reactions at the sulfur center. fiveable.me This reactivity is fundamental to the use of sulfamoyl chlorides in synthesizing a wide array of sulfur-containing compounds. The mechanism of these substitutions, particularly with arenesulfonyl and alkanesulfonyl chlorides, is often a concerted bimolecular nucleophilic substitution (SN2) pathway. nih.govnih.gov The electrophilicity of the sulfur atom can be influenced by the substituents on the nitrogen atom. In the case of this compound, the benzyl (B1604629) and ethyl groups can modulate the reactivity through steric and electronic effects.
Nucleophilic Substitution Reactions of this compound
The electrophilic sulfur atom in this compound is a prime target for various nucleophiles, leading to the formation of important classes of organic compounds.
Formation of Sulfonamide Derivatives via Reactions with Amines
One of the most significant applications of sulfamoyl chlorides is their reaction with primary and secondary amines to form sulfonamides. sigmaaldrich.comlibretexts.org This reaction proceeds through a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfamoyl chloride, with the subsequent displacement of the chloride ion. fiveable.me
The general reaction is as follows: R'R''NH + RSO₂Cl → RSO₂NR'R'' + HCl
In the context of this compound, reaction with an amine (R'NH₂) would yield an N-benzyl-N-ethyl-N'-R'-sulfonamide. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org The synthesis of sulfonamides is of great importance in medicinal chemistry, as the sulfonamide moiety is a key structural feature in many therapeutic agents. sigmaaldrich.comlibretexts.org The use of sulfamoyl chlorides offers a direct route to complex sulfonamides. sigmaaldrich.comrsc.org For instance, sulfamoyl chlorides can be generated in situ from an amine and sulfuryl chloride, and then used in palladium-catalyzed Suzuki-Miyaura coupling reactions to produce diverse sulfonamides. rsc.org
Synthesis of Sulfamate (B1201201) Esters through Reaction with Alcohols and Phenols
This compound can also react with alcohols and phenols to produce sulfamate esters. nih.goveurjchem.com This transformation involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. chemrxiv.orgyoutube.com A base is typically employed to facilitate the reaction by deprotonating the alcohol or phenol, increasing its nucleophilicity, and to neutralize the HCl generated. youtube.comnih.gov
The general reaction is: R'OH + RSO₂Cl → RSO₂OR' + HCl
The reaction of this compound with an alcohol (R'OH) would yield the corresponding N-benzyl-N-ethylsulfamate ester. This method is a common and effective way to synthesize sulfamate esters, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry. nih.govnih.gov While this direct sulfamoylation is widely used, alternative methods for synthesizing sulfamate esters have also been developed to accommodate sterically hindered or electron-deficient nucleophiles. nih.gov
Radical-Mediated Transformations Involving Sulfamoyl Chlorides
Beyond their role in nucleophilic substitution reactions, sulfamoyl chlorides can also participate in radical-mediated transformations, opening up alternative pathways for the synthesis of complex molecules.
Activation by Silyl (B83357) Radicals and Halogen-Atom Transfer Processes
Sulfamoyl chlorides can be activated through a halogen-atom transfer (XAT) process mediated by silyl radicals. acs.orgnih.gov While single electron reduction is more difficult for sulfamoyl chlorides compared to sulfonyl chlorides, the abstraction of the chlorine atom by a silyl radical occurs at comparable rates for both classes of compounds. acs.orgnih.gov This process generates a sulfamoyl radical, which can then engage in further reactions. acs.org
The generation of the silyl radical itself can be initiated by photoredox catalysis. acs.org For example, tris(trimethylsilyl)silane (B43935) (TTMSS) can serve as a source for the silyl radical. acs.orgorganic-chemistry.org This silyl radical then abstracts the chlorine atom from the sulfamoyl chloride to produce a sulfamoyl radical. acs.org This activation method is a key step in initiating radical cascade reactions. Boryl radicals have also been shown to be effective in halogen-atom transfer from alkyl halides. rsc.orgrsc.org
Hydrosulfamoylation of Alkenes
Once generated, the sulfamoyl radical can add to the double bond of an alkene in a process known as hydrosulfamoylation. acs.orgnih.gov This radical addition creates a new carbon-centered radical, which can then abstract a hydrogen atom from a suitable donor, such as tris(trimethylsilyl)silane, to complete the reaction and form an aliphatic sulfonamide. acs.orgorganic-chemistry.org
This single-step hydrosulfamoylation of alkenes provides a direct and efficient method for synthesizing aliphatic sulfonamides, which are valuable in medicinal chemistry. acs.orgnih.govorganic-chemistry.org The reaction is often facilitated by a photocatalyst, such as Eosin Y, under visible light irradiation. organic-chemistry.org This method demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of sulfonamide derivatives. acs.orgorganic-chemistry.org
Photocatalytic Activation in Organic Synthesis
The activation of organic chlorides through photocatalysis has become a significant area of interest in sustainable organic synthesis. researchgate.net While many organic chlorides are chemically inert, visible-light photocatalysis offers a powerful method for their transformation into reactive intermediates. researchgate.net This approach typically involves a photocatalyst that, upon light absorption, initiates an electron or energy transfer process. researchgate.net For stable bonds like the carbon-chlorine (C-Cl) bond, which has a high bond dissociation energy, activation can be challenging and may require systems capable of accumulating the energy of multiple photons. researchgate.net
In the context of this compound, photocatalytic activation would likely proceed through a single-electron transfer (SET) mechanism. researchgate.net This process could generate a sulfamoyl radical by cleaving the sulfur-chlorine (S-Cl) bond. The feasibility of this activation depends on the reduction potential of the sulfamoyl chloride and the redox potential of the excited photocatalyst. researchgate.net Although direct studies on the photocatalytic activation of this compound are not prevalent, the principles established for activating other organic chlorides, such as aryl and alkyl chlorides, suggest a viable, yet energetically demanding, pathway for generating reactive radical species for use in synthetic applications. researchgate.netresearchgate.net
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is primarily centered on nucleophilic substitution at the electrophilic sulfur atom. Mechanistic studies of structurally similar compounds, such as carbamoyl (B1232498) chlorides (R₂NCOCl), provide a framework for understanding its behavior. nih.govresearchgate.net Reactions involving carbamoyl chlorides often proceed through a dissociative SN1-type mechanism, forming a resonance-stabilized carbamoyl cation, or through a bimolecular SN2-type pathway, depending on the substituents and reaction conditions. nih.gov For this compound, a similar dichotomy between SN1 and SN2 pathways is expected to govern its reactivity with various nucleophiles.
Computational Studies (e.g., Density Functional Theory) for Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms at a molecular level. nih.gov For this compound, DFT calculations can be employed to model proposed reaction pathways, such as SN1 and SN2 mechanisms, and to analyze the corresponding transition states. nih.govnih.gov
These theoretical studies allow for the calculation of key energetic and electronic parameters:
Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the kinetic feasibility of a proposed mechanism can be determined. nih.gov
Transition State Geometry: The precise arrangement of atoms in the transition state can confirm the nature of the reaction (e.g., the approach angle of a nucleophile in an SN2 reaction).
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the compound's electrophilicity and its interaction with nucleophiles. nih.gov The molecular electrostatic potential (MEP) can identify the most electron-deficient sites, confirming the sulfur atom as the primary center for nucleophilic attack. nih.gov
Such computational analyses provide a detailed picture of the factors controlling the reaction, complementing experimental kinetic data. researchgate.net
Influence of Steric and Electronic Factors on Reaction Rates and Selectivity
Both steric and electronic effects originating from the benzyl and ethyl groups significantly modulate the reactivity of this compound. nih.govnih.gov
Steric Effects: The bulky benzyl group, along with the ethyl group, creates considerable steric hindrance around the sulfur center. nih.gov This hindrance impedes the backside approach of a nucleophile, which would be expected to slow the rate of an SN2 reaction significantly compared to less substituted sulfamoyl chlorides like N-methylsulfamoyl chloride. nih.govbldpharm.com
Electronic Effects: The benzyl group, through its phenyl ring, exerts an electron-withdrawing inductive effect. In a dissociative SN1-type mechanism, this effect would destabilize the formation of a potential sulfamoyl cation intermediate. nih.gov This is analogous to observations with N-aryl-substituted carbamoyl chlorides, which react slower than their N,N-dialkyl counterparts in solvolysis reactions due to the destabilizing influence of the aryl group on the cationic intermediate. nih.gov
| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway |
| Steric Hindrance (Benzyl & Ethyl groups) | Minimal direct effect on the rate-determining dissociation step. | Decreases rate by hindering the nucleophile's approach to the sulfur center. |
| Electronic Effect (Electron-withdrawing Benzyl group) | Decreases rate by destabilizing the sulfamoyl cation intermediate. | Minor effect, may slightly increase the electrophilicity of the sulfur atom. |
Solvent Effects on Reaction Pathways and Outcomes
The choice of solvent plays a critical role in directing the reaction mechanism of this compound. nih.govresearchgate.net The ability of a solvent to stabilize reactants, transition states, and intermediates can alter both the rate and the outcome of a reaction. researchgate.net
Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both the leaving chloride anion and any potential cationic intermediate through hydrogen bonding. This stabilization would favor a dissociative SN1-like mechanism. nih.govresearchgate.net
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. They are known to accelerate SN2 reactions by leaving the nucleophile relatively "bare" and more reactive. researchgate.net
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, ion-pair formation is more likely, and reaction rates are generally slower. SN2 mechanisms are typically favored over SN1 pathways that require charge separation.
The influence of the solvent can be quantitatively assessed using empirical solvent polarity scales, such as the Grunwald-Winstein (Y) or Kosower (Z) parameters, to correlate reaction rates with solvent properties. researchgate.net
| Solvent Type | Primary Solvation Effect | Favored Pathway | Expected Rate Effect |
| Polar Protic | Stabilizes ions (cation and anion) via H-bonding. | SN1-like | Accelerates dissociation. |
| Polar Aprotic | Stabilizes cations, but not anions. | SN2-like | Accelerates bimolecular substitution. |
| Nonpolar | Poor solvation of charged species. | SN2-like | Generally slow reaction rates. |
Chemical Stability and Degradation Pathways in Reaction Environments
This compound is a reactive compound, and its stability is a key consideration in its handling and use. researchgate.net Like other sulfonyl and carbamoyl chlorides, it is susceptible to degradation, particularly through hydrolysis. nih.govresearchgate.net Beyond hydrolysis, other degradation pathways may exist, especially under forcing conditions or in the presence of certain reagents. Drawing an analogy from the biodegradation of benzyl-containing quaternary ammonium (B1175870) compounds, a potential degradation pathway could involve the cleavage of the benzyl-nitrogen bond, leading to benzylamine (B48309) or its derivatives and N-ethylsulfamoyl chloride. researchgate.net
Hydrolysis Considerations in Reaction Design
The S-Cl bond in this compound is highly susceptible to attack by water. nih.govwikipedia.org This hydrolysis reaction is a critical factor that must be managed during its use in organic synthesis.
The reaction with water proceeds as follows: C₆H₅CH₂N(CH₂CH₃)SO₂Cl + H₂O → C₆H₅CH₂N(CH₂CH₃)SO₃H + HCl
This process yields N-benzyl-N-ethylsulfamic acid and hydrochloric acid. The rate of hydrolysis is influenced by factors such as temperature and the presence of base, which can neutralize the produced HCl and drive the reaction forward. The inherent reactivity of benzyl chloride with water to form benzyl alcohol and HCl underscores the lability of chlorides in such structures. wikipedia.org Therefore, reactions involving this compound must be conducted under anhydrous conditions to prevent the formation of these hydrolysis byproducts, which would consume the starting material and potentially introduce unwanted side reactions. google.com
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Chemical Synthesis
The utility of N-benzyl-N-ethylsulfamoyl chloride as a versatile building block stems from the reactivity of its sulfamoyl chloride moiety. This functional group readily participates in reactions with a wide range of nucleophiles, including amines, alcohols, and phenols. This reactivity allows for the facile introduction of the N-benzyl-N-ethylsulfamoyl group into various organic molecules, thereby enabling the construction of more complex structures. The benzyl (B1604629) and ethyl groups attached to the nitrogen atom can also be further modified, adding another layer of synthetic versatility. The strategic incorporation of this building block has been instrumental in the multi-step synthesis of intricate target molecules.
Synthesis of Sulfonamide-Containing Molecular Scaffolds
One of the most prominent applications of this compound is in the synthesis of sulfonamide-containing molecular scaffolds. The reaction of this compound with primary or secondary amines is a direct and efficient method for the formation of N,N'-disubstituted or N,N',N'-trisubstituted sulfamides, respectively. This straightforward synthetic route has made it a go-to reagent for chemists seeking to incorporate the sulfonamide functional group, a key pharmacophore in many biologically active compounds.
Applications in Medicinal Chemistry and Drug Discovery Programs
The sulfonamide functional group is a cornerstone in medicinal chemistry, and this compound provides a direct pathway to novel sulfonamide derivatives for drug discovery programs. The ability to readily synthesize a diverse library of sulfonamides by varying the amine coupling partner is a significant advantage in the search for new therapeutic agents.
A key application within medicinal chemistry is the preparation of N-arylsulfamides. The reaction of this compound with various anilines or other aromatic amines yields a wide array of N-aryl-N'-benzyl-N'-ethylsulfamides. These compounds serve as important intermediates or as final drug candidates themselves. The electronic and steric properties of the aryl group can be systematically modified to fine-tune the pharmacological activity of the resulting molecules.
The sulfonamide group is a well-known zinc-binding group in many enzyme inhibitors. This compound is utilized in the synthesis of novel enzyme inhibitors by incorporating the N-benzyl-N-ethylsulfamoyl moiety as a key pharmacophoric element. This strategy has been employed in the design of inhibitors for various enzyme classes, including proteases and carbonic anhydrases. Furthermore, this reagent is used to create biologically active analogs of known drugs or natural products, where the sulfonamide group is introduced to improve properties such as potency, selectivity, or pharmacokinetic profiles.
Contributions to Agrochemical Development
The structural motifs accessible through this compound chemistry have also found applications in the development of new agrochemicals. The sulfonamide and related sulfamide (B24259) functionalities are present in a number of commercially successful herbicides, fungicides, and insecticides. The use of this compound allows for the systematic synthesis and screening of novel sulfonamide derivatives to identify new crop protection agents with improved efficacy and environmental profiles.
Applications in Materials Science and Polymer Chemistry
Beyond the life sciences, this compound has potential applications in materials science and polymer chemistry. The incorporation of the sulfonamide group into polymer backbones or as pendant groups can impart unique properties to the resulting materials. These properties can include enhanced thermal stability, altered solubility characteristics, and specific ion-binding capabilities. The reactivity of the sulfamoyl chloride group allows for its use in polycondensation reactions or for the post-polymerization modification of existing polymers, opening avenues for the creation of new functional materials.
Strategic Utilization in Protecting Group Chemistry (Benzyl Group Relevance)
The benzyl group is a frequently utilized protecting group in organic synthesis due to its stability under a range of acidic and basic conditions. chem-station.com Its strategic application extends to the protection of various functional groups, including amines. chem-station.comwikipedia.org
The protection of amines is a critical step in multi-step organic synthesis to prevent unwanted side reactions. nih.gov Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are a common and effective means of amine protection. nih.govyoutube.com The resulting sulfonamide is generally stable to a variety of reaction conditions. nih.gov
In this context, this compound can be employed to introduce the N-benzyl-N-ethylsulfamoyl group onto a primary or secondary amine. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com The presence of the benzyl group on the sulfonamide provides steric bulk and electronic effects that influence the reactivity and properties of the protected amine.
The general stability of the benzyl group makes the N-benzyl-N-ethylsulfamoyl group a robust protecting group for amines, suitable for syntheses requiring harsh conditions where other protecting groups might be labile. chem-station.com
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O, base | Acidic conditions (e.g., TFA) tcichemicals.com | Widely used, stable to base and nucleophiles. tcichemicals.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Hydrogenolysis (e.g., H₂, Pd/C) tcichemicals.com | Cleaved under neutral conditions. tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Basic conditions (e.g., piperidine) tcichemicals.com | Base-labile, used in solid-phase peptide synthesis. tcichemicals.com |
| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis, strong acids chem-station.comwikipedia.org | Very stable, requires harsh deprotection. chem-station.comwikipedia.org |
| p-Toluenesulfonyl | Tosyl | Tosyl chloride, base | Strong acid, reducing agents nih.gov | High stability, often difficult to remove. nih.gov |
| Nitrobenzenesulfonyl | Nosyl | Nosyl chloride, base | Mild nucleophilic cleavage nih.gov | Easily cleaved but less stable. nih.gov |
The removal of the N-benzyl group from a sulfonamide, a process known as debenzylation, is a critical step to liberate the free amine. A common and effective method for N-debenzylation is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. researchgate.netresearchgate.net This method is often clean and efficient; however, it is not compatible with molecules containing other functional groups that are sensitive to reduction, such as alkenes or alkynes. researchgate.net
Table 2: Selected Deprotection Methods for N-Benzyl Groups
| Reagent/Method | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| H₂, Pd/C | Atmospheric or high pressure H₂ | General, but incompatible with reducible groups | researchgate.netresearchgate.net |
| KOtBu/DMSO, O₂ | Room temperature | Nitrogen-containing heterocycles | researchgate.net |
| p-TsOH | Refluxing toluene | N-benzylamides | researchgate.net |
| Triphosgene | - | N-benzyl-protected secondary amines | researchgate.net |
| Ceric ammonium (B1175870) nitrate | Aqueous solution | N-benzyl tertiary amines | researchgate.net |
Development of Novel Synthetic Methodologies Leveraging this compound
The unique properties of this compound can be leveraged in the development of new synthetic methods, particularly in the area of late-stage functionalization.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex molecules at a late step in the synthetic sequence. scispace.com This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships without the need for de novo synthesis of each derivative. scispace.com
While there is no direct evidence in the provided search results for the specific use of this compound in LSF, the principles of LSF can be applied to molecules containing this group. For example, the benzyl group itself can be a target for late-stage modification. Strategies for the functionalization of benzylic C-H bonds, such as hydroxylation or fluorination, have been developed. nih.gov These methods could potentially be applied to a molecule containing an N-benzyl-N-ethylsulfamoyl moiety to introduce new functional groups, thereby altering the biological or physical properties of the parent compound.
The development of selective C-H functionalization reactions is a key area of research in LSF. scispace.com The ability to selectively modify a specific C-H bond in a complex molecule, such as those at the benzylic position of the N-benzyl-N-ethylsulfamoyl group, would provide a powerful tool for molecular editing and the optimization of bioactive compounds.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Elucidation of N-Benzyl-N-Ethylsulfamoyl Chloride and its Reaction Products
Spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to confirm its molecular structure, identify its constituent functional groups, and analyze its fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the N-ethyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic protons (CH₂) adjacent to the nitrogen and the phenyl ring would likely produce a singlet around δ 4.5 ppm. chemicalbook.com The ethyl group would present as a quartet for the methylene protons (CH₂) deshielded by the nitrogen atom, and a triplet for the terminal methyl protons (CH₃).
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. nih.gov The aromatic carbons of the benzyl group would show signals in the δ 125-140 ppm region. The benzylic carbon is anticipated around δ 50-60 ppm, while the carbons of the ethyl group would appear further upfield.
Detailed analysis of related N-benzyl compounds supports these predicted chemical shifts, confirming the connectivity and electronic environment of the molecule's framework.
| Proton Environment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet |
| Benzylic (CH₂) | ~ 4.5 | Singlet |
| Ethyl (NCH₂) | ~ 3.4 | Quartet |
| Ethyl (CH₃) | ~ 1.2 | Triplet |
This interactive table presents the predicted ¹H NMR chemical shifts for this compound based on data from analogous structures. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the key functional groups within this compound. The vibrational frequencies of specific bonds provide a molecular fingerprint.
The most characteristic absorptions for a sulfonyl chloride are strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. benthamdirect.com Additional significant peaks include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl and benzyl groups (around 2800-3000 cm⁻¹). benthamdirect.comresearchgate.net Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. nist.govchemicalbook.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibrational Mode |
| Sulfonyl Chloride (S=O) | 1370 - 1410 | Asymmetric Stretch |
| Sulfonyl Chloride (S=O) | 1166 - 1204 | Symmetric Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2800 - 3000 | Stretch |
| Aromatic C=C | 1450 - 1600 | In-ring Stretch |
This interactive table summarizes the expected IR absorption frequencies for the key functional groups in this compound. benthamdirect.comresearchgate.netnist.govchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) confirms the molecular weight of this compound and offers insight into its structural composition through analysis of its fragmentation patterns under ionization. The molecular ion peak [M]⁺ would correspond to its molecular weight of 233.72 g/mol .
A primary and highly characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the stable benzyl cation or tropylium (B1234903) ion at m/z 91. nist.govmassbank.eu This is often the base peak in the spectrum of benzyl-containing compounds. Other potential fragmentations include the loss of the sulfonyl chloride group (-SO₂Cl) or the ethyl group (-CH₂CH₃). The presence of chlorine would also result in a characteristic [M+2]⁺ isotope peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope. benthamdirect.com
| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |
| 233/235 | [C₉H₁₂ClNO₂S]⁺ | Molecular Ion Peak ([M]⁺, [M+2]⁺) |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation (often base peak) |
| 134 | [M - SO₂Cl]⁺ | Loss of Sulfonyl Chloride group |
| 204 | [M - C₂H₅]⁺ | Loss of Ethyl group |
This interactive table outlines the predicted major fragmentation ions for this compound in mass spectrometry. benthamdirect.comnist.govmassbank.eu
Theoretical and Computational Studies of Reactivity and Structure
In addition to spectroscopic methods, theoretical and computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and potential biological interactions of this compound.
Density Functional Theory (DFT) for Mechanistic Insights and Transition State Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations, often using the B3LYP/6-31G(d,p) basis set, can provide valuable insights. nih.gov
These studies can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. nih.gov For sulfonamides, these orbitals are typically concentrated around the aromatic and sulfonyl moieties. nih.gov
Predict Spectroscopic Data: DFT can simulate NMR and IR spectra, which can then be compared with experimental results to confirm structural assignments. nih.gov
Model Reaction Mechanisms: By calculating the energies of reactants, products, and transition states, DFT can elucidate reaction pathways, such as nucleophilic substitution at the sulfonyl group, providing a deeper understanding of the compound's reactivity.
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Analysis
While this compound is primarily a synthetic intermediate, its core structure is found in many biologically active molecules. Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as an enzyme or receptor. These methods are foundational to Structure-Activity Relationship (SAR) analysis.
SAR studies on related N-benzyl compounds have shown that modifications to the benzyl and amine substituents can significantly impact biological activity. nih.govnih.govacs.org For instance, in studies of N-benzyl phenethylamines, substitutions on the benzyl ring were found to drastically alter receptor binding affinity. nih.gov
For a molecule like this compound or its derivatives, docking studies could be employed to:
Predict Binding Modes: Simulate how the molecule fits into the active site of a target protein.
Identify Key Interactions: Pinpoint specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the molecule-protein complex.
Guide Synthesis: Inform the rational design of new derivatives with potentially enhanced or modulated activity by suggesting structural modifications that would improve binding. For example, docking studies on N-benzyl carboxamide analogues as PDE4 inhibitors have revealed key interactions corresponding to the natural substrate, guiding the synthesis of more potent inhibitors. benthamdirect.com
These computational approaches provide a powerful predictive framework for understanding the chemical and potential biological properties of this compound and its derivatives, complementing experimental data and guiding future research.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method defines the space occupied by a molecule in a crystal, and the surface is colored according to various properties, providing a detailed picture of the non-covalent forces at play. While specific studies on this compound are not available, the principles of Hirshfeld analysis can be understood from studies on structurally related benzyl and sulfonamide-containing compounds.
The analysis involves mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface. The dnorm surface highlights regions of significant intermolecular contact, with red spots indicating close contacts, often corresponding to hydrogen bonds. The shape index and curvedness provide information about the shape of the molecular surface and can help identify π-π stacking interactions, which are common in aromatic systems like the benzyl group.
Interactive Data Table: Contribution of Intermolecular Contacts in Related Compounds
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other (%) | Reference |
| 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol (B145695) hemisolvate | 56.6 | 26.6 | 13.9 | 2.9 | nih.gov |
| 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole | 47.8 | Not specified | Not specified | 52.2 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery and development for predicting the activity of new, unsynthesized molecules. While specific QSAR studies on this compound derivatives were not found, research on structurally similar sulfonamide derivatives provides a clear framework for how such studies would be conducted.
A study on a series of sixteen acetamidosulfonamide derivatives investigated their antioxidant activities and developed QSAR models to correlate their structural features with their radical scavenging and superoxide (B77818) dismutase (SOD) activities. nih.gov The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties.
Using statistical methods like multiple linear regression (MLR), a subset of these descriptors is selected to build a predictive model. For the antioxidant activity of the acetamidosulfonamide derivatives, the QSAR models were developed using six descriptors for both radical scavenging activity (RSA) and SOD activity. nih.gov
Key Descriptors in the QSAR Models for Acetamidosulfonamide Derivatives: nih.gov
For Radical Scavenging Activity (RSA): G2u, Lop, RDF120m, N-067, H1v, and RDF045m.
For Superoxide Dismutase (SOD) Activity: RDF120m, Mor27u, R7u+, BELp5, G3m, and BELm8.
These descriptors encompass various aspects of the molecular structure, such as 2D autocorrelations (G2u), logarithmic octanol/water partition coefficient (Lop), radial distribution function descriptors (RDF120m, RDF045m), and information indices (N-067). nih.gov The successful development of these QSAR models indicates that the antioxidant activity of these sulfonamide derivatives is influenced by a combination of electronic, steric, and lipophilic properties. Such models are crucial for the rational design of new derivatives with enhanced biological activities.
Interactive Data Table: Exemplary Descriptors Used in QSAR Models for Acetamidosulfonamide Derivatives nih.gov
| Activity Modeled | Descriptor Type | Descriptor Code | Description |
| Radical Scavenging | 2D Autocorrelation | G2u | Moran autocorrelation - lag 2 / unweighted |
| Radical Scavenging | Lipophilicity | Lop | LogP (octanol-water) |
| Radical Scavenging & SOD Activity | Radial Distribution Function | RDF120m | Radial Distribution Function - 12.0 / weighted by atomic masses |
| Radical Scavenging | Information Index | N-067 | Neighborhood symmetric descriptor |
| Radical Scavenging | Quantum Chemical | H1v | H-bonding ability (donor) |
| SOD Activity | 3D-MoRSE | Mor27u | 3D-Molecule Representation of Structures based on Electron diffraction - signal 27 / unweighted |
| SOD Activity | GETAWAY | R7u+ | R-GETAWAY - R autocorrelation of lag 7 / unweighted, with leverage |
| SOD Activity | Topological | BELp5 | Burden eigenvalues - order 5 / weighted by atomic polarizabilities |
| SOD Activity | 2D Autocorrelation | G3m | Geary autocorrelation - lag 3 / weighted by atomic masses |
| SOD Activity | Topological | BELm8 | Burden eigenvalues - order 8 / weighted by atomic masses |
Future Research Directions in N Benzyl N Ethylsulfamoyl Chloride Chemistry
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency
Future investigations into the chemistry of N-benzyl-N-ethylsulfamoyl chloride will likely focus on the discovery of new reaction pathways and the development of advanced catalytic systems to improve reaction efficiency and selectivity. A significant area of interest is the activation of the typically robust S-Cl bond under mild conditions.
Photocatalysis and Radical-Mediated Reactions:
Visible-light photocatalysis has emerged as a powerful tool for generating reactive radical intermediates from stable precursors. Research has demonstrated that sulfamoyl chlorides can be activated via single-electron reduction, although this can be challenging due to their high reduction potential. nih.gov An alternative and effective activation method involves chlorine atom abstraction by a silyl (B83357) radical, a process that can be initiated by a photocatalyst like Eosin Y under blue light irradiation. acs.orgnih.govorganic-chemistry.orgresearchgate.net This approach facilitates the generation of sulfamoyl radicals, which can then participate in various transformations, such as the hydrosulfamoylation of alkenes. nih.gov
Future work could expand on these principles to develop novel reactions for this compound. For instance, exploring different photocatalysts and reaction conditions could enable a wider range of radical-based transformations, leading to the synthesis of complex molecules that are otherwise difficult to access. Furthermore, photocatalyst-free activation strategies, which rely on hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay mechanisms, present an intriguing and more sustainable alternative that warrants further investigation. nih.gov
Transition-Metal Catalysis:
Transition-metal catalysis offers another promising avenue for enhancing the reactivity of sulfamoyl chlorides. While the cross-coupling of sulfonyl chlorides is well-established, the use of sulfamoyl chlorides as coupling partners is less explored. Developing catalytic systems, potentially based on nickel or palladium, for the cross-coupling of this compound with various organometallic reagents could provide direct access to a diverse array of substituted sulfonamides. researchgate.netresearchgate.net Research in this area could focus on designing new ligand systems that facilitate the oxidative addition of the sulfamoyl chloride to the metal center, a key step in the catalytic cycle.
| Catalyst Type | Activation Method | Potential Reaction |
| Photocatalyst (e.g., Eosin Y) | Single-electron transfer or Cl-atom abstraction | Hydrosulfamoylation of alkenes, radical cyclizations |
| Transition Metal (e.g., Ni, Pd) | Oxidative addition | Cross-coupling with organoboron or organozinc reagents |
| Photocatalyst-Free | HAT/XAT relay | Sulfamoyl-oximation of alkenes |
Development of Sustainable and Environmentally Benign Synthetic Protocols
A key driver in modern chemical synthesis is the development of sustainable and environmentally friendly methods. Future research on this compound will undoubtedly be influenced by the principles of green chemistry.
Green Solvents and Catalyst-Free Conditions:
Traditional methods for the synthesis of sulfonamides often rely on volatile and toxic organic solvents. A significant advancement has been the use of water as a green solvent for the reaction of sulfonyl chlorides with amines. mdpi.com This approach, often facilitated by a simple base like sodium carbonate, can produce high yields and purities, with product isolation involving simple filtration. mdpi.com The development of protocols for this compound reactions in water or other sustainable solvents, such as deep eutectic solvents (DES), would represent a major step forward. thieme-connect.com
Furthermore, exploring catalyst-free methods for sulfonamide synthesis is a growing area of interest. researchgate.net These reactions often proceed under mild conditions and eliminate the need for potentially toxic and expensive metal catalysts. Applying these principles to reactions involving this compound could lead to more economical and sustainable synthetic routes.
Atom Economy and Waste Reduction:
Future synthetic strategies should also prioritize atom economy and the reduction of waste. This includes the development of one-pot, multi-component reactions where this compound can be generated in situ and used directly in the subsequent transformation. dtu.dk Such approaches minimize the need for purification of intermediates, thereby reducing solvent usage and waste generation. The use of sulfur dioxide or its surrogates as a building block for the in situ generation of sulfamoyl radicals is another innovative strategy that aligns with the principles of green chemistry. dtu.dkchemrxiv.org
| Sustainability Aspect | Approach | Benefit |
| Solvent | Use of water, deep eutectic solvents (DES) | Reduced use of volatile organic compounds (VOCs) |
| Catalysis | Development of catalyst-free reactions | Avoids toxic and expensive metal catalysts |
| Efficiency | One-pot, multi-component reactions | Minimizes waste and purification steps |
| Reagents | In situ generation from sustainable sources | Improved atom economy |
Application in Emerging Areas of Chemical Science and Technology
The unique chemical properties of this compound make it a valuable building block for the synthesis of a wide range of functional molecules. Future research is expected to expand its applications in several emerging areas.
Medicinal Chemistry and Drug Discovery:
The sulfonamide functional group is a key pharmacophore found in a wide variety of therapeutic agents. nih.govdtu.dk this compound serves as a versatile reagent for introducing the N,N-disubstituted sulfamoyl moiety into complex molecules, which can be crucial for modulating their biological activity. Future applications in medicinal chemistry could involve the use of this compound in the late-stage functionalization of drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. acs.orgnih.govdtu.dk The development of novel reaction pathways, as discussed in section 6.1, will directly support these efforts by enabling the synthesis of previously inaccessible sulfonamide derivatives with potential therapeutic value.
Agrochemicals:
Sulfamoyl chlorides are important intermediates in the synthesis of herbicidal compounds. google.comgoogle.com Research in this area could focus on utilizing this compound to create new classes of agrochemicals with improved efficacy and environmental profiles. The structural diversity that can be achieved through reactions of this sulfamoyl chloride could lead to the discovery of compounds with novel modes of action, helping to address the challenge of herbicide resistance.
Functional Materials:
The sulfonyl group is present in various functional materials, and sulfonyl chlorides are key precursors in their synthesis. nih.gov this compound could be used to synthesize novel polymers and materials with tailored properties. For example, incorporating the N-benzyl-N-ethylsulfamoyl group into polymer backbones could influence their solubility, thermal stability, and mechanical properties. Further research could explore the use of this compound in the development of functional materials for applications in electronics, coatings, and specialty polymers.
Advanced Mechanistic Elucidation Using State-of-the-Art Analytical Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new transformations. Future research should employ a combination of advanced analytical techniques and computational methods to elucidate the intricate details of reactions involving this compound.
In-Situ Reaction Monitoring:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful tools for monitoring the progress of chemical reactions in real-time. The application of in-situ NMR would allow for the direct observation of the formation of intermediates and products, providing valuable kinetic data. Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and characterize transient, low-concentration intermediates that may be key to the reaction mechanism.
Computational Chemistry:
Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. DFT can be used to model the potential energy surfaces of reactions involving this compound, providing insights into the structures of transition states and the energies of intermediates. These computational studies can help to rationalize experimentally observed outcomes and guide the design of new catalysts and reaction conditions. For example, DFT calculations could be used to understand the factors that control the regioselectivity and stereoselectivity of radical additions of the N-benzyl-N-ethylsulfamoyl radical to alkenes.
Isotopic Labeling and Crossover Experiments:
Classical mechanistic studies, such as isotopic labeling and crossover experiments, will continue to be valuable for understanding reaction pathways. By selectively replacing atoms in this compound with their isotopes (e.g., ¹³C, ¹⁵N, ³⁴S), it is possible to track the fate of these atoms throughout the course of a reaction. Crossover experiments can help to determine whether a reaction proceeds through an intermolecular or intramolecular mechanism.
| Technique | Information Gained |
| In-situ NMR Spectroscopy | Reaction kinetics, observation of intermediates and products |
| Mass Spectrometry (e.g., ESI-MS) | Detection and characterization of transient intermediates |
| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles |
| Isotopic Labeling | Tracking of atoms, elucidation of bond-forming and bond-breaking steps |
| Crossover Experiments | Determination of intermolecular vs. intramolecular pathways |
By integrating these advanced analytical and computational techniques, a more complete and nuanced understanding of the chemistry of this compound can be achieved, paving the way for future innovations.
Q & A
Q. What are the standard synthetic routes for N-benzyl-N-ethylsulfamoyl chloride, and how is its purity validated?
- Methodological Answer : this compound is typically synthesized via chlorination of the corresponding sulfonamide using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:
Reaction Setup : Conduct the reaction in a dry environment (e.g., under nitrogen) to avoid hydrolysis.
Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization : Confirm purity using ¹H/¹³C NMR (to verify benzyl and ethyl substituents) and FT-IR (to detect S=O and S-Cl stretches at ~1350 cm⁻¹ and ~550 cm⁻¹, respectively) .
- Data Table :
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClNO₂S (hypothesized) | Derived |
| Key IR Stretches | S=O (~1350 cm⁻¹), S-Cl (~550 cm⁻¹) |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (S22) and skin/eye contact (S24/25) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
- Methodological Answer :
Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts or in silico fragmentation patterns ).
Crystallographic Analysis : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) to resolve ambiguities in bond lengths/angles .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error to validate the molecular formula .
Q. What strategies mitigate hygroscopic degradation of this compound in storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) in flame-sealed ampules or desiccated containers at -20°C.
- Stability Monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., sulfonic acid derivatives) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
Quantum Mechanical Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electrophilic centers (e.g., sulfur in S-Cl bond).
Transition State Analysis : Model reaction pathways with amines/thiols using density functional theory (DFT) to predict activation energies and regioselectivity .
Experimental Design & Reproducibility
Q. How should reaction conditions be optimized for scalable synthesis without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically.
- In Situ Monitoring : Use ReactIR to track reagent consumption and intermediate formation.
- Reproducibility : Document all steps rigorously, including solvent drying methods and equipment calibration, per academic guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
